Tomentosin
Overview
Description
Tomentosin is a natural sesquiterpene lactone found in various medicinal plants, particularly in the Asteraceae family, such as Inula viscosa . It has gained significant attention due to its potent anticancer and anti-inflammatory properties . The compound’s unique mechanisms of action, including modulation of telomerase expression and inhibition of key pro-inflammatory enzymes, make it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tomentosin can be synthesized through various chemical routes, although detailed synthetic pathways are not extensively documented.
Industrial Production Methods
Industrial production of this compound primarily relies on extraction from natural sources. Plants like Inula viscosa are cultivated, and this compound is extracted using solvents such as ethanol or methanol. The extract is then purified through chromatographic techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Tomentosin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the lactone ring or other functional groups.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced lactone rings, and substituted this compound molecules with new functional groups .
Scientific Research Applications
Tomentosin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties. .
Industry: Utilized in the development of pharmaceuticals and natural health products.
Mechanism of Action
Tomentosin exerts its effects through several mechanisms:
Anticancer: It modulates telomerase expression, induces apoptosis, and inhibits cell proliferation.
Anti-inflammatory: Inhibits key pro-inflammatory enzymes and reduces the production of inflammatory mediators.
Comparison with Similar Compounds
Tomentosin is compared with other sesquiterpene lactones such as:
Parthenolide: Known for its anti-inflammatory and anticancer properties.
Costunolide: Exhibits similar anticancer and anti-inflammatory effects.
Artemisinin: Widely used for its antimalarial properties but also has anticancer effects.
This compound stands out due to its unique modulation of telomerase expression and its potent anti-inflammatory action, making it a promising candidate for further research and therapeutic development .
Properties
IUPAC Name |
(3aR,7S,8aR)-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h6,9,13-14H,3-5,7-8H2,1-2H3/t9-,13+,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFIYMSJDDGDBQ-CUOATXAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC=C1CCC(=O)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](CC=C1CCC(=O)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955274 | |
Record name | 7-Methyl-3-methylidene-6-(3-oxobutyl)-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33649-15-9 | |
Record name | Xanthalongin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33649-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tomentosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033649159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methyl-3-methylidene-6-(3-oxobutyl)-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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